Methyl 3-methyl-4-oxothiane-3-carboxylate
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Overview
Description
Methyl 3-methyl-4-oxothiane-3-carboxylate is an organic compound with a thiane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-oxothiane-3-carboxylate typically involves the reaction of methyl thioglycolate with appropriate reagents under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxothiane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Methyl 3-methyl-4-oxothiane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methyl-4-oxothiane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 3-methyl-4-oxothiane-3-carboxylate is unique due to its specific thiane ring structure and the presence of both a methyl and a carboxylate group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in synthetic chemistry and a subject of ongoing research in biology and medicine.
Properties
CAS No. |
84583-07-3 |
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Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxothiane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3 |
InChI Key |
XBTXUZBFDFXDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCC1=O)C(=O)OC |
Origin of Product |
United States |
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